molecular formula C11H13N5O2 B13369170 2-[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine

2-[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine

Cat. No.: B13369170
M. Wt: 247.25 g/mol
InChI Key: SSWRLPGQLLAIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(1,3-Benzodioxol-5-yl)-1H-tetraazol-5-yl]-1-methylethylamine is a complex organic compound featuring a benzodioxole ring fused with a tetraazole ring

Preparation Methods

The synthesis of 1-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-1-methylethylamine typically involves multi-step organic reactions. One common method involves the reaction of catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts . This is followed by further reactions to introduce the tetraazole moiety. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[1-(1,3-Benzodioxol-5-yl)-1H-tetraazol-5-yl]-1-methylethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzodioxole ring, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein binding.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-1-methylethylamine involves its interaction with specific molecular targets. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its anticancer applications.

Comparison with Similar Compounds

Similar compounds include derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine and other benzodioxole-containing molecules . Compared to these compounds, 1-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-1-methylethylamine is unique due to the presence of the tetraazole ring, which imparts distinct chemical and biological properties.

Biological Activity

2-[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H14N4O3\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{3}

This structure features a benzodioxole moiety and a tetrazole ring, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The tetrazole ring is known for its ability to mimic carboxylic acids, allowing it to interact with biological targets effectively.

Key Mechanisms:

  • Receptor Modulation: The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition: It has potential as an inhibitor of certain enzymes involved in metabolic processes, which could lead to therapeutic effects in various diseases.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Activity: Studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models.
  • Antinociceptive Properties: The compound may reduce pain perception through modulation of pain pathways.
  • Antitumor Activity: Preliminary data indicate potential cytotoxic effects against certain cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives:

StudyFindings
Umesha et al. (2009)Reported that derivatives of benzodioxole show significant antioxidant and antimicrobial activities, suggesting similar potential for the target compound .
Singh et al. (2016)Identified structural analogs with notable antitumor properties, supporting the hypothesis that modifications in the benzodioxole structure can enhance biological activity .
Recent Pharmacological ReviewSummarized various pyrazole derivatives' activities, indicating a trend where modifications lead to enhanced receptor affinity and biological efficacy .

Properties

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]propan-2-amine

InChI

InChI=1S/C11H13N5O2/c1-11(2,12)10-13-14-15-16(10)7-3-4-8-9(5-7)18-6-17-8/h3-5H,6,12H2,1-2H3

InChI Key

SSWRLPGQLLAIAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=NN1C2=CC3=C(C=C2)OCO3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.